molecular formula C20H15FN2O B2696397 (E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole CAS No. 871552-93-1

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole

Cat. No.: B2696397
CAS No.: 871552-93-1
M. Wt: 318.351
InChI Key: JCJJWGOOWHLXFX-VAWYXSNFSA-N
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Description

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a furan ring, and a vinyl group attached to the benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the benzimidazole intermediate.

    Vinylation and Furan Ring Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole core or the fluorobenzyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorobenzyl)-2-(2-(furan-2-yl)ethyl)-1H-benzo[d]imidazole: Similar structure but with an ethyl group instead of a vinyl group.

    1-(2-chlorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    1-(2-fluorobenzyl)-2-(2-(thiophen-2-yl)vinyl)-1H-benzo[d]imidazole: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is unique due to the combination of its fluorobenzyl group, furan ring, and vinyl group attached to the benzimidazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the fluorobenzyl group may enhance its lipophilicity and membrane permeability, while the furan ring may contribute to its biological activity.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O/c21-17-8-2-1-6-15(17)14-23-19-10-4-3-9-18(19)22-20(23)12-11-16-7-5-13-24-16/h1-13H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJJWGOOWHLXFX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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